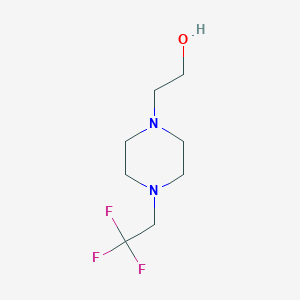![molecular formula C41H38Cl2F8N2O8 B13136822 4-[6-(4-Aminophenoxy)-2,2,3,3,4,4,5,5-octafluorohexoxy]aniline;bis(4-carbonochloridoylphenyl) nonanedioate](/img/structure/B13136822.png)
4-[6-(4-Aminophenoxy)-2,2,3,3,4,4,5,5-octafluorohexoxy]aniline;bis(4-carbonochloridoylphenyl) nonanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine,4,4’-[(2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediyl)bis(oxy)]bis-,polymerwithbis[4-(chlorocarbonyl)phenyl]nonanedioate is a complex polymeric compound. It is characterized by the presence of benzenamine groups linked through an octafluoro-hexanediyl bis(oxy) bridge, and further polymerized with bis[4-(chlorocarbonyl)phenyl]nonanedioate. This compound is notable for its unique structural properties, which make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine,4,4’-[(2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediyl)bis(oxy)]bis-,polymerwithbis[4-(chlorocarbonyl)phenyl]nonanedioate typically involves a multi-step process:
Formation of the Benzenamine Derivative: The initial step involves the preparation of the benzenamine derivative. This can be achieved through the reaction of aniline with appropriate reagents under controlled conditions.
Introduction of the Octafluoro-hexanediyl Bis(oxy) Bridge: The next step involves the introduction of the octafluoro-hexanediyl bis(oxy) bridge. This is typically done through a nucleophilic substitution reaction, where the benzenamine derivative reacts with a fluorinated compound.
Polymerization with Bis[4-(chlorocarbonyl)phenyl]nonanedioate: The final step involves the polymerization of the intermediate product with bis[4-(chlorocarbonyl)phenyl]nonanedioate. This step is usually carried out under high-temperature conditions to facilitate the formation of the polymeric structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine,4,4’-[(2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediyl)bis(oxy)]bis-,polymerwithbis[4-(chlorocarbonyl)phenyl]nonanedioate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur, especially under the influence of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, given the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Benzenamine,4,4’-[(2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediyl)bis(oxy)]bis-,polymerwithbis[4-(chlorocarbonyl)phenyl]nonanedioate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced polymeric materials.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of high-performance materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of Benzenamine,4,4’-[(2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediyl)bis(oxy)]bis-,polymerwithbis[4-(chlorocarbonyl)phenyl]nonanedioate involves its interaction with molecular targets through its functional groups. The compound can form strong bonds with various substrates, facilitating its use in different applications. The pathways involved include nucleophilic and electrophilic interactions, as well as hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 4,4’-methylenebis[2-chloro-]: Similar in structure but with different substituents.
Benzenamine, N,N-dimethyl-: Another benzenamine derivative with different functional groups.
Uniqueness
What sets Benzenamine,4,4’-[(2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediyl)bis(oxy)]bis-,polymerwithbis[4-(chlorocarbonyl)phenyl]nonanedioate apart is its unique combination of fluorinated and polymeric structures, which impart exceptional stability and reactivity, making it highly valuable in advanced material science and industrial applications.
Eigenschaften
Molekularformel |
C41H38Cl2F8N2O8 |
|---|---|
Molekulargewicht |
909.6 g/mol |
IUPAC-Name |
4-[6-(4-aminophenoxy)-2,2,3,3,4,4,5,5-octafluorohexoxy]aniline;bis(4-carbonochloridoylphenyl) nonanedioate |
InChI |
InChI=1S/C23H22Cl2O6.C18H16F8N2O2/c24-22(28)16-8-12-18(13-9-16)30-20(26)6-4-2-1-3-5-7-21(27)31-19-14-10-17(11-15-19)23(25)29;19-15(20,9-29-13-5-1-11(27)2-6-13)17(23,24)18(25,26)16(21,22)10-30-14-7-3-12(28)4-8-14/h8-15H,1-7H2;1-8H,9-10,27-28H2 |
InChI-Schlüssel |
PYJKOMSMPOUWJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)Cl)OC(=O)CCCCCCCC(=O)OC2=CC=C(C=C2)C(=O)Cl.C1=CC(=CC=C1N)OCC(C(C(C(COC2=CC=C(C=C2)N)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


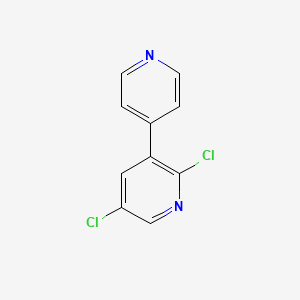
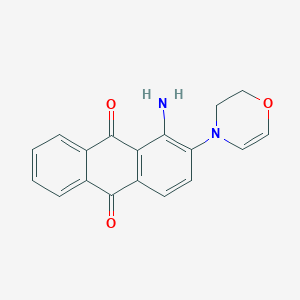
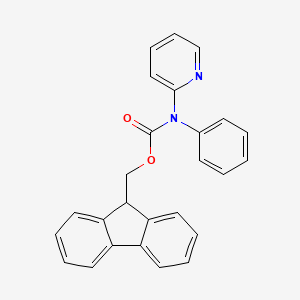
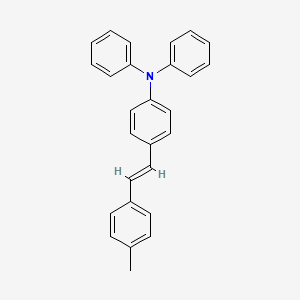
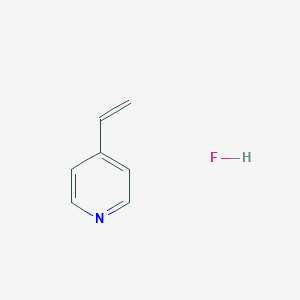
![(18S)-18-(trityloxymethyl)-4,17-dioxa-14,21-diazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13136786.png)

![N-{4-Amino-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}-L-glutamic acid](/img/structure/B13136803.png)
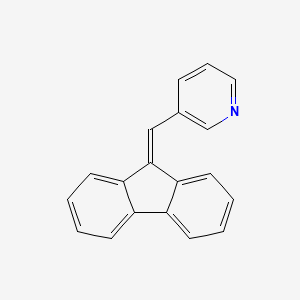
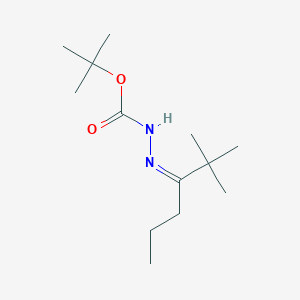

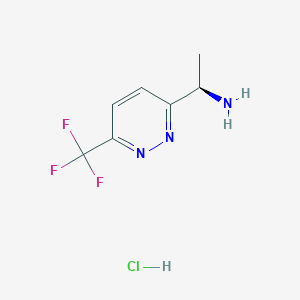
![5-Hydroxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13136815.png)
